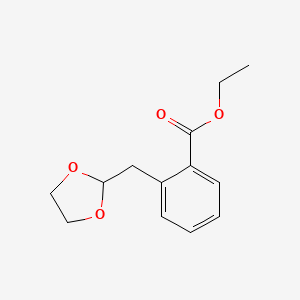

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate is a chemical compound . It is used in scientific research and has diverse applications, including its use as a synthetic intermediate for pharmaceutical compounds and in the development of novel materials for various industries.

Molecular Structure Analysis

The molecular formula of this compound is C13H16O4 . The molecular weight is 236.26 .Aplicaciones Científicas De Investigación

Chemical Interactions and Stability

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate is involved in specific chemical interactions under certain conditions. For instance, ethyl 3,3-difluoro-2-methylpropenoate forms 1:1 adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions, but this does not occur with tetrahydropyran and 1,3-dioxanes. This interaction is explained through frontier molecular orbital (FMO) and radical stability arguments, highlighting the specificity of the compound's reactivity (Bumgardner & Burgess, 2000).

Role in Hormonal Activity

The compound demonstrates interesting biological activities, particularly in hormonal regulation. Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a structurally related compound, acts as a novel anti-juvenile hormone (anti-JH) agent. It induces precocious metamorphosis in larvae of silkworms, signifying JH-deficiency symptoms, and its activity is fully counteracted by methoprene, a JH agonist (Ishiguro et al., 2003). Moreover, the biological activity of ethyl 4-(2-substituted alkyloxy)benzoates is studied for inducing metamorphosis in the silkworm Bombyx mori, demonstrating the compound's potential in biological control applications (Kuwano et al., 2008).

Agricultural Applications

The compound has implications in agriculture as well. A study shows the herbicidal activity of esters based on 1,3-dioxolan-4-ylmethanol. These esters exhibit significant herbicidal effects, suggesting potential applications in weed control and agricultural productivity enhancement (Raskildina et al., 2018).

Material Science and Coatings

In material science, the compound is used in the synthesis of 'quat-primer polymers' bearing cationic and reactive groups. These polymers, when coated on substrates, create ultrathin films, showcasing potential in surface science and material coating technologies (Goel et al., 2008).

Crystallography

The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, has been determined by single-crystal X-ray crystallography. This determination aids in understanding the molecular geometry and potential interactions of such compounds (Manolov et al., 2012).

Propiedades

IUPAC Name |

ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-15-13(14)11-6-4-3-5-10(11)9-12-16-7-8-17-12/h3-6,12H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZNNVUUEWJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645689 |

Source

|

| Record name | Ethyl 2-[(1,3-dioxolan-2-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898776-74-4 |

Source

|

| Record name | Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(1,3-dioxolan-2-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

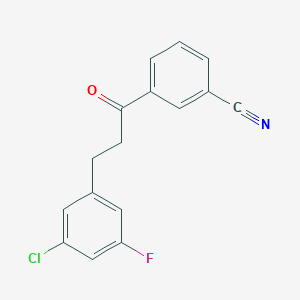

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)